![molecular formula C26H34N2O4 B13140451 1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione CAS No. 88476-76-0](/img/structure/B13140451.png)
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione
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Overview
Description
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical properties and potential applications in various fields. Anthraquinones are a class of organic compounds that have been extensively studied for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with diethylaminoethanol under specific conditions. One common method includes the use of a catalyst such as vanadium pentoxide (V2O5) in a gas-phase fixed-bed oxidation process . Another method involves the liquid-phase oxidation of anthracene in the presence of nitric acid and a solvent like trichlorobenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the KF–NaF-mediated condensation reaction, which provides the compound in significant yields from readily available precursors .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox flow batteries.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various alkylamines for substitution reactions .
Major Products Formed
Major products formed from these reactions include hydroxyanthraquinone derivatives, which have applications in medicinal chemistry and as intermediates in the synthesis of other complex molecules .
Scientific Research Applications
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells . Additionally, its redox properties enable it to participate in electron transfer reactions, making it useful in energy storage applications .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent, similar in structure but with different side chains.
Ametantrone: Another anthraquinone derivative with anticancer properties, differing in its substitution pattern.
1,4-Bis(2-(dimethylamino)ethyl)aminoanthracene-9,10-dione: A related compound with similar redox properties but different solubility characteristics.
Uniqueness
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is unique due to its combination of high solubility in polar organic solvents and multiple electrochemically accessible oxidation states, making it particularly suitable for applications in redox flow batteries and as a potential anticancer agent .
Biological Activity
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. Its structure enables it to participate in various biological activities, particularly in the context of cancer research and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, case studies, and relevant research findings.
- IUPAC Name : 1,4-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione
- Molecular Formula : C26H34N2O4
- Molecular Weight : 442.56 g/mol
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts normal DNA replication and transcription processes, leading to cytotoxic effects in cancer cells. The compound also inhibits key metabolic enzymes, which contributes to its anticancer properties.
Key Mechanisms:
- DNA Intercalation : Disrupts replication and transcription.
- Enzyme Inhibition : Affects cellular metabolism and promotes apoptosis.
Anticancer Properties
Research has indicated that anthraquinone derivatives exhibit significant anticancer activities. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines, revealing structure-activity relationships that suggest modifications can enhance efficacy.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 5.0 | DNA intercalation |
2,6-Bis(2-(diethylamino)ethoxy)anthraquinone | K562 | 10.0 | Apoptosis induction |
Aloe-emodin | Neuroblastoma | 13.0 | Caspase activation |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various anthraquinone derivatives on HeLa cells. The results showed that this compound exhibited an IC50 value of 5 µM, indicating potent activity against cervical cancer cells.
- Mechanistic Insights : Research involving thermal denaturation studies demonstrated that this compound binds effectively to DNA, with a preference for occupying both major and minor grooves. This binding mode is crucial for its anticancer activity as it leads to cell cycle arrest and apoptosis.
- In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor reduction in xenograft models of human cancers. The mechanism involves both direct cytotoxicity and modulation of tumor microenvironment factors.
Comparative Analysis with Other Anthraquinones
The biological activity of this compound can be compared with other anthraquinone derivatives:
Compound Name | Structure Activity Relationship | Notable Effects |
---|---|---|
1,5-Bis(2-(diethylamino)ethyl)aminoanthraquinone | Similar DNA-binding properties but lower potency | Moderate cytotoxicity |
Emodin | Exhibits apoptosis via p53 pathway | Effective against multiple cancer types |
Aloe-emodin | Selective against neuroectodermal tumors | Induces apoptosis through caspase activation |
Properties
CAS No. |
88476-76-0 |
---|---|
Molecular Formula |
C26H34N2O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,4-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O4/c1-5-27(6-2)15-17-31-21-13-14-22(32-18-16-28(7-3)8-4)24-23(21)25(29)19-11-9-10-12-20(19)26(24)30/h9-14H,5-8,15-18H2,1-4H3 |
InChI Key |
WNOAZUFOZKQFQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C2C(=C(C=C1)OCCN(CC)CC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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